molecular formula C15H12ClN7O B2368735 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1172953-98-8

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2368735
M. Wt: 341.76
InChI Key: KWZCTBSNGRATRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C15H12ClN7O and its molecular weight is 341.76. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Compounds including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one have shown potential as antimicrobial and anticancer agents. Some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

  • Pyrazolo[3,4-d]pyrimidines are known for exhibiting A1 adenosine receptor affinity. Studies on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine showed that certain substituents enhance overall activity, suggesting potential therapeutic applications (Harden, Quinn, & Scammells, 1991).

Anti-5-Lipoxygenase Activity

  • Novel series of pyrazolopyrimidines derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and evaluated for cytotoxic and 5-lipoxygenase inhibition activities. This indicates potential use in anti-inflammatory treatments (Rahmouni et al., 2016).

Intermediate for Pharmacological Properties

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a valuable intermediate for the synthesis of disubstituted pyrazolopyrimidines, which may have useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Synthesis of Novel Isoxazolines and Isoxazoles

  • The compound has been used in synthesizing isoxazolines and isoxazoles, indicating its utility in the development of new chemical entities for potential pharmaceutical applications (Rahmouni et al., 2014).

Herbicidal Activity

  • Pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown potential as herbicides, indicating applications in agricultural chemistry (Luo et al., 2017).

properties

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-1-(3-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN7O/c1-8-5-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-3-9(16)6-10/h2-7H,17H2,1H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZCTBSNGRATRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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